molecular formula C7H7F3N2O3 B1419586 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid CAS No. 1211096-65-9

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid

Cat. No.: B1419586
CAS No.: 1211096-65-9
M. Wt: 224.14 g/mol
InChI Key: DOSITXNCMGQCHR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is a fluorinated β-hydroxy acid featuring a 1H-imidazol-2-yl substituent at the 3-position. This compound combines the electronic effects of fluorine atoms with the hydrogen-bonding capability of the imidazole ring and carboxylic acid group, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)6(15,3-4(13)14)5-11-1-2-12-5/h1-2,15H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSITXNCMGQCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(CC(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with an imidazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while nucleophilic substitution can lead to various substituted imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid has been explored for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, particularly in the development of drugs targeting specific enzymes or receptors.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that modifications in the imidazole ring can enhance the potency of the compound against resistant strains of bacteria .

Biochemical Applications

The compound serves as a non-ionic organic buffering agent in cell cultures with a pH range of 6 to 8.5. This property is crucial for maintaining physiological pH levels during biochemical experiments.

Data Table: Buffering Capacity

Buffering AgentpH RangeApplication
This compound6 - 8.5Cell culture media

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials with specific chemical properties. Its fluorinated nature could enhance the thermal and chemical stability of polymers.

Case Study: Polymer Development

Recent studies have focused on incorporating this compound into polymer matrices to improve their resistance to solvents and heat. This application is particularly relevant in the production of coatings and films used in harsh environments .

Agricultural Chemistry

The compound's unique properties have led to its exploration as a potential agrochemical. Its ability to interact with biological systems makes it a candidate for developing herbicides or fungicides.

Research Findings

Studies have shown that compounds with similar structures can inhibit specific plant enzymes, suggesting that this compound may also possess herbicidal activity .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
  • Structure : Replaces the imidazole ring with a -CF₃ group.
  • Properties :
    • Forms O-H⋯O hydrogen-bonded dimers and infinite chains in crystals, enhancing thermal stability .
    • Reduced hydrogen-bonding diversity compared to imidazole derivatives due to lack of N-heteroatoms.
  • Applications : Likely used as a fluorinated building block in agrochemicals or polymers.
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid
  • Structure : Methylated imidazole nitrogen (C8H9F3N2O3 vs. C7H7F3N2O3 for the target compound).
  • Predicted collision cross-section (CCS) of 152.4 Ų for [M+H]+ adduct, indicating compact conformation . Commercially available (Santa Cruz Biotechnology, $285/250 mg), suggesting industrial relevance .
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid
  • Structure : Indole ring replaces imidazole.
  • Properties: Higher molecular weight (257.21 g/mol vs. ~238 g/mol for imidazole analogs) .

Heterocyclic Modifications

Benzimidazole Derivatives
  • Example : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole.
  • Properties :
    • Bulkier structure reduces solubility but improves binding affinity in biological systems .
    • Synthesized via condensation reactions with aldehydes, a method adaptable to imidazole analogs .
Thiazole/Pyrazole Derivatives
  • Example: 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid.
  • Properties :
    • Thiazole’s sulfur atom enables metal coordination, unlike imidazole’s nitrogen-centric interactions .

Physicochemical Properties

Compound Molecular Formula Key Features CCS ([M+H]+) (Ų) Commercial Availability
Target Compound C7H7F3N2O3 Imidazole H-bonding, carboxylic acid N/A Limited (see BLD Pharmatech)
3-(1-Methylimidazol-2-yl) Analog C8H9F3N2O3 Methylated N, higher lipophilicity 152.4 Yes ($285/250 mg)
3-(Trifluoromethyl) Analog C5H4F6O3 -CF₃ group, crystalline dimers N/A No
3-(Indol-3-yl) Analog C12H10F3NO2 Aromatic indole, π-π interactions N/A Yes (BLD Pharmatech)

Hydrogen Bonding and Crystal Packing

  • The target compound’s imidazole N-H and carboxylic acid groups enable diverse hydrogen bonds, similar to O-H⋯O networks in the trifluoromethyl analog .

Biological Activity

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is a fluorinated compound notable for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and an imidazole moiety, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound through a detailed review of relevant studies, including data tables and case studies.

  • Molecular Formula : C8H9F3N2O3
  • Molecular Weight : 238.16 g/mol
  • CAS Number : 871478-30-7

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioactivity. The presence of the imidazole ring contributes to the compound's ability to interact with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Studies have indicated that derivatives of imidazole, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. For instance:

  • Activity against Bacteria : Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds often fall below 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Pathogen
Trifluoromethyl imidazole derivative<10Staphylococcus aureus
Trifluoromethyl imidazole derivative<10Escherichia coli

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies that demonstrate its ability to inhibit pro-inflammatory cytokines in vitro. For example:

  • Cytokine Inhibition : In models of inflammation induced by interleukin-1 (IL-1), related compounds have shown a reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated through various preclinical studies:

  • Cell Line Studies : Compounds with similar structural characteristics have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .
Cell LineIC50 (µM)Reference
HeLa5.0
MCF-73.5

Case Studies

  • Study on Cell Proliferation : A study evaluated the effects of a related trifluoromethyl imidazole derivative on cell proliferation in cancer models. The results indicated a significant decrease in cell viability at concentrations above 10 µM.
  • In Vivo Models : In vivo studies using murine models have shown that administration of trifluoromethyl imidazole derivatives resulted in reduced tumor size and improved survival rates compared to controls .

Q & A

Q. What synthetic routes are available for 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid, and how can reaction conditions be optimized?

A common method involves refluxing 4,4,4-trifluoro-1-phenylbutane-1,3-dione with 1H-benzo[d]imidazol-2-amine in ethanol, monitored by TLC until completion. Cooling the mixture yields crystals suitable for X-ray diffraction . To optimize yield:

  • Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve reactants.
  • Reaction monitoring : Use TLC to track progress and avoid over-reaction.
  • Crystallization : Slow cooling enhances crystal purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves molecular geometry and hydrogen bonding patterns (e.g., N–H distances refined to 0.90 Å) .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches near 3294 cm⁻¹ and imidazole ring vibrations at 1619 cm⁻¹) .
  • HPLC : Assesses purity (e.g., NP-HPLC retention times between 5.85–30.19 minutes for related imidazole derivatives) .

Q. How can researchers address low yields in imidazole-containing compound syntheses?

  • Precursor modification : Use bromoacetylated intermediates (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) to improve cyclization efficiency .
  • Catalytic additives : Sodium metabisulfite enhances condensation reactions under inert atmospheres .
  • Temperature control : Maintain 120°C for 18 hours to ensure complete cyclization without decomposition .

Advanced Research Questions

Q. How do electronic and steric effects influence the optoelectronic properties of trifluoromethyl-imidazole derivatives?

The trifluoromethyl group induces electron-withdrawing effects, altering charge distribution in the imidazole ring. Computational studies (e.g., DFT) can predict absorption spectra and HOMO-LUMO gaps. For example, cyanoacrylic acid-substituted imidazoles show redshifted absorption due to extended conjugation . Experimental validation via UV-Vis and fluorescence spectroscopy is recommended.

Q. What strategies resolve contradictions in reported synthetic yields for similar compounds?

  • Parameter standardization : Replicate reactions with controlled humidity, solvent grade, and inert gas flow (e.g., nitrogen for air-sensitive steps) .
  • Multi-technique validation : Cross-check purity via HPLC, LCMS (e.g., m/z 410 [M+H] for related compounds), and elemental analysis .
  • Statistical design : Use DoE (Design of Experiments) to identify critical variables (e.g., molar ratios, reflux time) .

Q. How can environmental fate studies be designed for this compound?

  • Degradation pathways : Investigate hydrolysis (pH-dependent) and photolysis using simulated sunlight.
  • Ecotoxicology : Assess toxicity across trophic levels (e.g., algae, Daphnia) per OECD guidelines .
  • Partition coefficients : Measure logP to predict bioaccumulation potential .

Q. What crystallographic challenges arise in resolving hydrogen atom positions in this molecule?

Hydrogens on nitrogen and oxygen are often disordered. Solutions include:

  • Restrained refinement : Fix N–H distances to 0.90 Å and H···H separations to 1.50 Å during X-ray refinement .
  • Neutron diffraction : Provides higher resolution for hydrogen placement but requires specialized facilities.

Methodological Tables

Q. Table 1. Key Spectral Data for Imidazole Derivatives

Functional GroupIR Absorption (cm⁻¹)HPLC Retention Time (min)Reference
Imidazole (N–H)3115–32945.85–30.19
Trifluoromethyl (C–F)1658–1610N/A
Hydroxyl (O–H)3294N/A

Q. Table 2. Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventEthanolMaximizes solubility and cyclization
Temperature120°C (reflux)Prevents intermediate degradation
Reaction Time18 hoursEnsures complete conversion
AdditiveSodium metabisulfiteEnhances condensation efficiency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Reactant of Route 2
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid

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